ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a tetraazole ring, a thiophene ring, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tetraazole ring or the thiophene ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the ester group can yield alcohols .
Scientific Research Applications
Ethyl 2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.
Medicine: Research into the compound’s medicinal properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetraazole ring and the thiophene ring may play a role in binding to these targets, while the ester group could be involved in the compound’s overall stability and solubility .
Comparison with Similar Compounds
Ethyl 2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Ethyl {2-[({[1-(4-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl}amino]-1,3-thiazol-4-yl}acetate: This compound contains a thiazole ring instead of a thiophene ring, which could lead to different chemical and biological properties.
The uniqueness of ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and rings, which provide a diverse range of chemical and biological activities.
Properties
Molecular Formula |
C19H19N5O3S2 |
---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N5O3S2/c1-2-27-18(26)16-13-9-6-10-14(13)29-17(16)20-15(25)11-28-19-21-22-23-24(19)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,20,25) |
InChI Key |
AILQGCXXBRHTPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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